L-Alanyl pradimicin A
CAS No.: 148763-59-1
Cat. No.: VC0532376
Molecular Formula: C43H49N3O19
Molecular Weight: 911.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 148763-59-1 |
---|---|
Molecular Formula | C43H49N3O19 |
Molecular Weight | 911.9 g/mol |
IUPAC Name | 2-[2-[[1,6,9,14-tetrahydroxy-5-[3-hydroxy-6-methyl-5-(methylamino)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoylamino]propanoic acid |
Standard InChI | InChI=1S/C43H49N3O19/c1-12-7-20-26(33(53)23(12)40(58)45-13(2)39(57)46-14(3)41(59)60)25-18(10-19-27(34(25)54)30(50)17-8-16(61-6)9-21(47)24(17)29(19)49)31(51)37(20)64-43-36(56)38(28(44-5)15(4)63-43)65-42-35(55)32(52)22(48)11-62-42/h7-10,13-15,22,28,31-32,35-38,42-44,47-48,51-56H,11H2,1-6H3,(H,45,58)(H,46,57)(H,59,60) |
Standard InChI Key | SZUMKGXXHSNVTC-UHFFFAOYSA-N |
Isomeric SMILES | C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)N[C@@H](C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)NC |
SMILES | CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC |
Canonical SMILES | CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC |
Appearance | Solid powder |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Framework
L-Alanyl pradimicin A (C₄₃H₄₉N₃O₁₉) features a pentacyclic aglycon core composed of a 5,6-dihydrobenzo[a]naphthacenequinone system (Fig. 1) . The chromophore is substituted with an L-alanine moiety, distinguishing it from the parent compound pradimicin A, which contains D-alanine . This stereochemical variation at the amino acid side chain influences both solubility and target interactions. The structure also includes two carbohydrate units: D-xylose and 4,6-dideoxy-4-methylamino-D-galactose, which contribute to its carbohydrate-binding affinity .
Table 1: Key Structural Features of L-Alanyl Pradimicin A
Component | Description |
---|---|
Chromophore | 5,6-Dihydrobenzo[a]naphthacenequinone with hydroxyl and methoxy substituents |
Amino Acid Side Chain | L-Alanine (vs. D-alanine in pradimicin A) |
Carbohydrates | D-Xylose and 4,6-dideoxy-4-methylamino-D-galactose |
Molecular Formula | C₄₃H₄₉N₃O₁₉ |
Stereochemical and Conformational Analysis
Synthesis and Structural Modification
Total Synthesis Strategy
The first total synthesis of pradimicin analogs, including L-alanyl derivatives, was achieved through a convergent approach involving:
-
Diastereoselective lactone ring-opening: Employing (R)-valinol to establish stereochemistry at C-5 and C-6 .
-
Semi-pinacol cyclization: Using SmI₂/BF₃·OEt₂ to construct the B ring with >98% enantiomeric excess .
-
Glycosylation: Cp₂HfCl₂/AgOTf-mediated coupling of D-xylose and 4,6-dideoxy-4-methylamino-D-galactose to the aglycon .
-
Amino acid installation: Late-stage incorporation of L-alanine via carbodiimide coupling, achieving 85% yield .
Directed Biosynthesis
In Actinomadura spinosa, exogenous L-alanine supplementation diverts the biosynthetic pathway from D-alanine-containing pradimicins to L-alanyl analogs . Fermentation optimization using iron sulfate-resistant strains increased L-alanyl pradimicin A titers by 3.2-fold compared to wild-type strains .
Table 2: Comparative Yields of Pradimicin Analogs
Strain Modification | Pradimicin A Yield (mg/L) | L-Alanyl Pradimicin A Yield (mg/L) |
---|---|---|
Wild-type AA0851 | 120 ± 15 | <5 |
FeSO₄-resistant mutant | 90 ± 10 | 16 ± 2 |
Mechanism of Antiviral and Antifungal Action
Carbohydrate-Binding Activity
L-Alanyl pradimicin A inhibits HIV-1 entry by forming ternary complexes with Ca²⁺ and high-mannose glycans on gp120 (Kd = 0.8 μM) . This binding occludes the CD4 interaction site, preventing viral attachment to host cells . Mutagenesis studies demonstrate that prolonged exposure selects for gp120 mutants lacking N-linked glycans at positions 230 and 392, confirming glycan-dependent activity .
Fungal Cell Wall Disruption
The compound disrupts fungal membrane integrity by binding β-(1,3)-glucans in Candida albicans cell walls (MIC₉₀ = 4 μg/mL) . Synergistic effects with azoles (FICI = 0.3) suggest combinatorial potential for resistant strains .
Therapeutic Applications and Future Directions
Antiviral Development
Phase I trials of aerosolized pradimicin analogs demonstrated 3.2 log₁₀ reductions in simian HIV viral loads, supporting L-alanyl pradimicin A’s potential as a topical microbicide . Structural analogs with fluorine-substituted quinones show improved CNS penetration (brain/plasma ratio = 0.8), suggesting applicability in neurotropic viral infections .
Antifungal Resistance Mitigation
In Aspergillus fumigatus, L-alanyl pradimicin A retains activity against azole-resistant strains (MIC₉₀ = 8 μg/mL vs. voriconazole MIC₉₀ > 64 μg/mL) . Combination therapy with caspofungin reduces MICs by 8-fold through cell wall stress synergy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume